Tributyrin

Pharmacokinetics Butyrate Prodrug Plasma Exposure

Tributyrin is a neutral triglyceride prodrug of butyric acid. Unlike sodium butyrate (plasma t½ <6 min), it bypasses first-pass metabolism, diffuses intact through biological membranes, and requires intracellular lipase hydrolysis, sustaining plasma butyrate at 0.8–1.0 mM for 15–60 min. This odorless, hydrophobic liquid eliminates hygroscopicity and odor issues of butyrate salts. Essential for HDAC inhibition research, oncology studies, and species-specific aquafeed formulation (443.5 mg/kg for grass carp; 2.0–4.0 g/kg for common carp all-plant-protein diets).

Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
CAS No. 60-01-5
Cat. No. B1683025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyrin
CAS60-01-5
Synonymsglyceryl tributyrate
tributyrin
tributyrylglycerol
Molecular FormulaC15H26O6
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC
InChIInChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3
InChIKeyUYXTWWCETRIEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN ACETONE, BENZENE
Very soluble in alcohol and ether
In water, 133 mg/L at 37 °C
0.133 mg/mL at 37 °C
insoluble in water;  soluble in organic solvents, oils
miscible (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tributyrin (CAS 60-01-5) Procurement Guide: A Neutral Triglyceride Prodrug of Butyrate for Research and Industrial Applications


Tributyrin (CAS 60-01-5, glyceryl tributyrate, C₁₅H₂₆O₆) is a neutral short-chain triglyceride composed of three butyrate molecules esterified to a glycerol backbone [1]. As a prodrug of butyric acid, tributyrin remains chemically stable in plasma and diffuses through biological membranes, where it is metabolized by intracellular lipases to release therapeutically effective butyrate directly into the cell [1]. Unlike butyrate salts, tributyrin is a liquid triglyceride at room temperature (melting point -75°C, boiling point 305–310°C) with solubility in organic solvents but limited water solubility . Tributyrin has been investigated as an oral butyrate delivery agent in both clinical oncology trials (NCT00002677) and as a feed additive in animal nutrition applications [2].

Why Tributyrin Cannot Be Simply Replaced by Sodium Butyrate or Other Butyrate Salts


Substituting tributyrin with sodium butyrate or other butyrate salts fundamentally alters the compound's pharmacokinetic and physicochemical behavior. Sodium butyrate is a water-soluble salt that undergoes rapid absorption and metabolism in the upper gastrointestinal tract, with an extremely short plasma half-life (<6 min) that severely limits its ability to achieve sustained pharmacologically relevant butyrate concentrations in vivo [1]. In contrast, tributyrin, as an intact triglyceride, bypasses first-pass metabolism in the stomach, diffuses across biological membranes intact, and requires intracellular lipase-mediated hydrolysis to release butyrate—enabling prolonged butyrate exposure at the target site [1]. This prodrug design addresses the fundamental pharmacokinetic drawback of natural butyrate: its rapid metabolization and inability to achieve pharmacologic concentrations in target cells [1]. Additionally, butyrate salts such as sodium butyrate present practical formulation challenges including strong unpleasant odor and hygroscopicity, whereas tributyrin is an odorless, hydrophobic liquid [2]. These differences in metabolic handling, release kinetics, and physicochemical properties make direct generic substitution without validated comparative data a scientifically unsound procurement decision.

Tributyrin (CAS 60-01-5): Quantified Differentiation Evidence Against Comparator Compounds


Plasma Butyrate Pharmacokinetics: Tributyrin Achieves Sustained Millimolar Concentrations vs. Sodium Butyrate

In a direct head-to-head study in mice, oral tributyrin produced sustained plasma butyrate concentrations that remained above 1 mM for 10–60 minutes, whereas intravenous sodium butyrate at 1.25 g/kg produced peak concentrations of 10.5–17.7 mM but maintained concentrations above 1 mM for only 20–30 minutes [1]. At an oral tributyrin dose of 7.8 g/kg, plasma butyrate concentrations reached approximately 1 mM by 15 min after dosing and remained between 0.8 and 1 mM until 60 min after dosing, with no acute mortality observed [1]. Oral sodium butyrate at 5 g/kg produced a sharp peak of approximately 9 mM at 15 min followed by rapid decline [1]. The area under the curve (AUC) of plasma butyrate increased more than proportionally with increasing tributyrin dose, indicating nonlinear pharmacokinetics favorable for sustained exposure [1].

Pharmacokinetics Butyrate Prodrug Plasma Exposure

Bioavailability Enhancement: Tributyrin Lipid Emulsion vs. Pure Tributyrin

In a comparative pharmacokinetic study in male Wistar rats, pure tributyrin demonstrated oral bioavailability of only 15.3% (calculated from butyrate) and 34.9% (calculated from tributyrin), whereas a 10% (v/v) tributyrin lipid emulsion formulation achieved 65.7% and 64.5% bioavailability respectively [1]. The emulsion formulation also produced substantially higher Cmax values: 1344.5 μM butyrate for the emulsion vs. 87.6 μM for pure tributyrin, representing an approximately 15-fold increase in peak plasma concentration [1]. The emulsion formulation demonstrated Tmax of 8.5 min and elimination half-life (T1/2) of 19.8 min for butyrate, compared to 25.3 min Tmax and 63.0 min T1/2 for pure tributyrin [1].

Bioavailability Lipid Emulsion Formulation Drug Delivery

In Vivo Apoptosis Induction in Prostate Cancer: Tributyrin vs. Sodium Butyrate

In a direct comparative study evaluating two histone deacetylase inhibitors (HDACs), tributyrin and sodium butyrate were tested in human prostate cancer models. In the chorioallantoic membrane (CAM) microtumor model using the PC3 prostate cancer cell line, tributyrin-treated tumors demonstrated 38% apoptotic nuclei—the strongest apoptotic effect observed in the study [1]. Both compounds exhibited considerable treatment effects at very low concentrations of 0.1 mM on microtumors [1]. In the xenograft nude mouse model, both tributyrin and sodium butyrate showed comparable tumor growth inhibition: untreated control tumors were nearly double the size of treated tumors at 4 weeks post-implantation, with treated tumors displaying significantly lower percentages of Ki-67-positive proliferating nuclei [1].

Oncology HDAC Inhibitor Apoptosis Prostate Cancer

Aquaculture Growth Performance: Tributyrin Dose-Response Optimization vs. Basal Diet

In a 60-day controlled feeding study of grass carp (Ctenopharyngodon idella, initial weight 17.0 ± 0.2 g), dietary tributyrin supplementation at 400 mg/kg (TB-400) and 600 mg/kg (TB-600) produced significantly higher weight gain, higher retention of protein, lipid, and ash, and lower feed conversion ratio compared to the unsupplemented control group (p < 0.05) [1]. The TB-400 group also demonstrated significantly higher dry matter and protein digestibility as well as elevated intestinal amylase activity vs. control (p < 0.05) [1]. Serum superoxide dismutase activity increased and malondialdehyde content decreased in TB-400 and TB-600 groups vs. control (p < 0.05) [1]. Based on growth performance data analyzed by quadratic regression, the optimal dietary supplementation level of tributyrin for grass carp was determined to be 443.5 mg/kg [1].

Aquaculture Feed Additive Growth Performance Grass Carp

Intestinal Morphology and Enzyme Activity in Common Carp: Tributyrin vs. Low-Dose Baseline

In an 8-week feeding study of common carp (Cyprinus carpio, initial weight ~8.1 g) fed all-plant protein diets, dietary tributyrin (TB) supplementation at 2.0 g/kg (D4) and 4.0 g/kg (D5) significantly improved intestinal trypsin, lipase, catalase, superoxide dismutase, and lysozyme activities compared to the low-dose D2 group (0.5 g/kg) (p < 0.05) . Intestinal villi length and density were also significantly improved in the D4 and D5 groups relative to D2 (p < 0.05) . High growth performance and low feed conversion ratios were observed in fish fed the D1 (fishmeal control), D4, and D5 diets . The study concluded that 2.0–4.0 g/kg TB supplementation modifies intestinal morphology, health, and microbiota profile, leading to high growth performance in common carp fed all-plant diets .

Aquaculture Intestinal Health Common Carp Plant-Based Diets

Growth Performance in Crustacean Aquaculture: Tributyrin vs. Control Diet

In a 9-week controlled feeding study of green mud crab (Scylla paramamosain, initial weight 10.68 ± 0.03 g), dietary tributyrin (TB) supplementation at 0.20% significantly promoted growth performance compared to the unsupplemented control diet (P < 0.05), including improvements in final body weight and percent weight gain [1]. TB supplementation significantly upregulated intestinal physical-barrier gene expression including zo-1 (P = 0.031), pt-1 (P = 0.010), pt-44 (P < 0.001), mlck (P = 0.033), and claudin (P = 0.006) while reducing diamine oxidase (DAO) activity (P = 0.001) [1]. TB supplementation also enhanced lipase activity in the stomach, lipase, amylase, and protease activities in the hepatopancreas, and lipase and protease activities in the intestine (P < 0.05) [1].

Aquaculture Crustacean Green Mud Crab Growth Performance

Tributyrin (CAS 60-01-5): Evidence-Based Application Scenarios


Pharmacokinetic Studies Requiring Sustained Plasma Butyrate Exposure

Researchers conducting pharmacokinetic studies in rodent models should select tributyrin when the experimental objective requires sustained millimolar plasma butyrate concentrations for durations exceeding 10–60 minutes. Unlike sodium butyrate, which exhibits rapid clearance (half-life <6 minutes) and transient peak exposure, oral tributyrin at 7.8 g/kg in mice achieves and maintains butyrate concentrations between 0.8–1.0 mM from 15 to 60 minutes post-dosing without acute toxicity [1]. This sustained exposure profile is critical for studies investigating HDAC inhibition, cell differentiation, or apoptosis mechanisms that require prolonged butyrate presence at target tissues. For formulation development, note that pure tributyrin exhibits only 15.3% oral bioavailability in rats, whereas lipid emulsion formulations can achieve 65.7% bioavailability [2].

Prostate Cancer Xenograft Models Investigating HDAC Inhibition

Investigators studying histone deacetylase (HDAC) inhibition in prostate cancer should consider tributyrin as an orally administrable alternative to sodium butyrate. In direct comparative studies, both compounds demonstrated significant tumor growth inhibition in nude mouse xenograft models, with treated tumors approximately half the size of untreated controls at 4 weeks post-implantation [1]. In CAM microtumor assays using PC3 cells, tributyrin induced 38% apoptotic nuclei—the strongest effect observed—at concentrations as low as 0.1 mM [1]. The compound's oral bioavailability and favorable pharmacokinetic profile make it suitable for long-term in vivo oncology studies where repeated intravenous administration of sodium butyrate would be impractical.

Grass Carp Aquafeed Formulation at 443.5 mg/kg Optimal Inclusion Rate

Feed manufacturers and aquaculture nutritionists formulating diets for grass carp (Ctenopharyngodon idella) should incorporate tributyrin at the species-optimized inclusion rate of 443.5 mg/kg, as determined by quadratic regression analysis of growth performance data [1]. At dietary levels of 400–600 mg/kg, tributyrin significantly improves weight gain, reduces feed conversion ratio, enhances nutrient retention, increases serum superoxide dismutase activity, and decreases malondialdehyde content compared to unsupplemented diets (p < 0.05) [1]. Villus height in both foregut and midgut is significantly increased at these inclusion levels [1]. This evidence-based dosing recommendation supersedes generic tributyrin supplementation guidelines and enables precise, cost-effective feed formulation.

Plant-Based Aquafeed Formulation for Common Carp Requiring Fishmeal Replacement

Feed formulators developing all-plant protein diets for common carp (Cyprinus carpio) should incorporate tributyrin at 2.0–4.0 g/kg to achieve growth performance comparable to fishmeal-containing control diets [1]. At these inclusion levels, tributyrin significantly improves intestinal enzyme activities (trypsin, lipase, catalase, superoxide dismutase, lysozyme) and enhances intestinal villi length and density compared to low-dose supplementation (p < 0.05) [1]. This application scenario is particularly relevant for sustainable aquaculture operations seeking to reduce dependence on marine-derived protein sources while maintaining intestinal health and growth performance in omnivorous fish species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tributyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.